3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde
CAS No.:
Cat. No.: VC20143900
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 5-ethyl-2-propylpyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H14N2O/c1-3-5-11-9(7-12)6-8(4-2)10-11/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | XUZVSKSXYJYMFR-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=CC(=N1)CC)C=O |
Introduction
3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde is a chemical compound characterized by its unique pyrazole ring structure. It features an ethyl group at the 3-position, a propyl group at the 1-position, and a carbaldehyde functional group at the 5-position. The molecular formula of this compound is C10H14N2O, and it is recognized for its potential applications in organic chemistry and pharmaceuticals due to its distinct physical and chemical properties .
Synthesis and Preparation
The synthesis of 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods, often involving the formation of the pyrazole ring followed by the introduction of the carbaldehyde group. These methods typically involve organic synthesis techniques such as condensation reactions or alkylation reactions.
Biological Activities and Applications
Derivatives of 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These compounds may interact with various biological targets, potentially inhibiting enzymes involved in inflammatory pathways or modulating receptor activities related to cell proliferation.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Potential to inhibit microbial growth |
| Anti-inflammatory | May inhibit enzymes involved in inflammatory pathways |
| Anticancer | Could modulate receptor activities related to cell proliferation |
Related Compounds
Several compounds share structural similarities with 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde, including variations in the substituents on the pyrazole ring. These compounds can provide insights into how structural modifications affect biological activity and chemical properties.
| Compound Name | Structure Features | Uniqueness |
|---|---|---|
| 4-Chloro-3-methyl-1-propyl-1H-pyrazole | Lacks carbaldehyde group | Focuses on pyrazole ring properties |
| 5-Chloro-3-methyl-1H-pyrazole | Contains a chloro group at the 5-position | Different halogen substitution affects reactivity |
| 3-Ethyl-1H-pyrazole | Lacks propyl and carbaldehyde groups | Simpler structure with fewer substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume